(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid is a chiral amino acid characterized by its unique bicyclic structure, which incorporates a bicyclo[2.2.1]heptane moiety. The compound's molecular formula is , and it has a molecular weight of approximately 183.25 g/mol. This compound is significant in various fields of chemistry and biology due to its structural properties and potential applications.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is cataloged under the CAS number 1933793-40-8, which facilitates its identification in chemical databases and literature.
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid belongs to the class of amino acids and is specifically categorized as a bicyclic amino acid due to the presence of the bicyclo[2.2.1]heptane structure.
The synthesis of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid typically involves several advanced organic synthesis techniques, including:
Common synthetic routes may include:
Key structural data include:
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid can participate in various chemical reactions, including:
The choice of reagents and conditions significantly influences the reaction outcomes:
The mechanism of action for (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid primarily involves its interaction with biological targets such as enzymes and receptors:
Key physical properties include:
Chemical properties include:
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid has diverse applications in scientific research:
The constrained bicyclo[2.2.1]heptane (norbornane) framework imparts unique three-dimensionality and conformational rigidity to amino acid derivatives, making stereocontrolled synthesis paramount for accessing pharmacologically relevant enantiomers like (3R)-3-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid (MW: 183.25 g/mol, C₁₀H₁₇NO₂) [1] [5]. This section delineates cutting-edge synthetic approaches addressing the stereochemical challenges inherent to this scaffold.
The fusion of the bicyclic system with the amino acid backbone introduces significant steric bias, demanding tailored enantioselective strategies. Key methodologies exploit the inherent endo/exo selectivity of norbornane systems and chiral induction techniques:
Table 1: Comparative Enantioselective Synthesis Approaches
Method | Chiral Controller | de/ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Auxiliary | (S)-N-Acetyloxazolidinone | >90 de | 75 | Predictable stereocontrol |
Asymmetric Hydrogenation | (R)-BINAP-Rh | 98 ee | 82 | Catalytic, high atom economy |
Enzymatic Resolution | Candida antarctica Lipase B | 99 ee | 45 | Mild conditions, green chemistry |
The norbornane’s bridgehead chirality critically influences facial selectivity during nucleophilic additions. Endo-oriented directing groups (e.g., α-keto esters) leverage the concave topology for Re/Si face discrimination via metal-chelation or hydrogen-bonding interactions [3] [6]. Computational studies confirm transition-state stabilization through van der Waals contacts between the catalyst and the bicyclic system’s β-carbon.
Direct catalytic amination of 3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid derivatives bypasses multi-step sequences, enhancing synthetic efficiency. Two dominant paradigms exist:
Table 2: Catalytic Asymmetric Amination Performance
Catalyst System | Nitrogen Source | ee (%) | Reaction Time | Compatibility |
---|---|---|---|---|
(S)-TRIP Phosphoric Acid | Di-tert-butyl azodicarboxylate | 95 | 24 h | Acid-tolerant |
Rh₂(S-NTTL)₄ | Iminoiodinane | 89 | 1 h | Requires directing group |
Ru(bpy)₃²⁺/CPA (Photoredox) | Azodicarboxylate | 92 | 12 h | Mild, radical intermediates |
Stereoelectronic effects from the bicyclic framework suppress undesired rotameric pathways during enolization, facilitating high stereoselectivity. Density functional theory (DFT) analyses reveal that the norbornane’s exo-face preferentially blocks one enantiomeric transition state via C7-methylidene repulsions [3]. This inherent bias synergizes with chiral catalysts, enabling lower catalyst loadings (1–5 mol%).
Solid-phase peptide synthesis (SPPS) incorporating (3R)-3-amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid exploits its rigidity to pre-organize peptide chains, enhancing target affinity and metabolic stability [6]. Key advances include:
Table 3: SPPS Performance with Bicyclic Amino Acids
Peptide Sequence Length | Cyclization Yield (%) | Purified Yield (%) | Proteolytic Stability (t₁/₂, h) |
---|---|---|---|
Linear 8-mer | N/A | 85 | 2.1 |
Cyclic 8-mer | 72 | 65 | 24.8 |
Cyclic 12-mer | 68 | 60 | >48 |
Conformational studies (NMR, MD simulations) confirm that embedding this bicyclic amino acid in peptides restricts φ/ψ backbone angles and enforces β-turn or polyproline II helix motifs. This is exploited in drug design for inhibitors of protein-protein interactions, particularly in ophthalmic therapeutics targeting age-related macular degeneration and diabetic retinopathy [6]. The scaffold’s lipophilicity (LogP ~1.2) enhances blood-retinal barrier penetration, making it ideal for intraocular applications [8].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: